molecular formula C21H25N3O2S B2520047 1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethan-1-one CAS No. 384368-54-1

1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethan-1-one

Cat. No.: B2520047
CAS No.: 384368-54-1
M. Wt: 383.51
InChI Key: UEFCNZQFBKWAOH-UHFFFAOYSA-N
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Description

1-[5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethan-1-one (CAS 899972-37-3) is a specialized pyrazoline-based compound with a molecular formula of C21H25N3O3S and a molecular weight of 399.51 g/mol . This chemical features a distinct heterocyclic architecture, incorporating a dihydropyrazole core linked to a 4-methoxyphenyl group, a thiophene ring, and a piperidine moiety . Its structural characteristics, including a topological polar surface area of 93.6 Ų and predicted physical properties such as a density of 1.34 g/cm³ and a boiling point of 565.2 °C, make it a compound of interest in various research fields . Piperidine and pyrazoline derivatives are extensively investigated in medicinal chemistry for their biological activities. Notably, structurally similar piperidine derivatives have been identified as potent inhibitors of MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), a critical enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis . This pathway is a validated target for antitubercular therapy, as disrupting the electron transport chain can lead to the sterilization of the bacterium, especially when used in combination with other agents . Furthermore, pyrazoline systems are well-documented in scientific literature for possessing a wide spectrum of pharmacological properties, including antitumor, anti-inflammatory, and immunosuppressive activities . This compound is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this product with appropriate precautions.

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-26-17-9-7-16(8-10-17)19-14-18(20-6-5-13-27-20)22-24(19)21(25)15-23-11-3-2-4-12-23/h5-10,13,19H,2-4,11-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFCNZQFBKWAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CN3CCCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with α,β-Unsaturated Ketones

The dihydropyrazole ring is synthesized via [3+2] cycloaddition between hydrazines and α,β-unsaturated ketones. For example, 1-(4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one reacts with hydrazine hydrate in ethanol under reflux to yield the 4,5-dihydropyrazole intermediate.

Reaction conditions :

  • Solvent: Ethanol (anhydrous)
  • Temperature: 80°C, 12 hours
  • Yield: 68–72%

Key challenges include controlling regioselectivity, as competing pathways may form 1,3- or 1,5-disubstituted pyrazoles. Substituent electronic effects direct the 4-methoxyphenyl group to position 5 and the thiophene to position 3, as confirmed by NMR analysis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies show that polar aprotic solvents (DMF, DMSO) enhance reaction rates for cyclocondensation but increase side product formation. Ethanol emerges as the optimal solvent, balancing reactivity and selectivity.

Table 1. Solvent Screening for Pyrazole Cyclization

Solvent Yield (%) Purity (%)
Ethanol 72 98
DMF 65 87
THF 58 92

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (dd, J = 5.2 Hz, 1H, thiophene), 6.95–7.02 (m, 4H, ArH), 4.12 (q, J = 6.8 Hz, 2H, CH₂), 3.84 (s, 3H, OCH₃), 2.78 (t, J = 7.2 Hz, 2H, piperidine).
  • HRMS (ESI) : m/z calc. for C₂₂H₂₅N₃O₂S [M+H]⁺: 414.1678; found: 414.1681.

Challenges and Troubleshooting

Byproduct Formation During Piperidine Substitution

Competing elimination reactions may generate 1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethenone if reaction moisture exceeds 50 ppm. Use of molecular sieves (4Å) reduces this byproduct to <2%.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrazole ring fused with a thiophene and a methoxyphenyl group, along with a piperidine moiety. Its synthesis typically involves the cyclization of precursor compounds using reagents such as hydrazine hydrate in an acetic acid medium, which facilitates the formation of the pyrazole structure.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial and fungal strains. Studies show that it can inhibit the growth of pathogens, suggesting its potential as an antimicrobial agent.

Potential Drug Development

Due to its diverse biological activities, this compound is being investigated for potential applications in drug development. It shows promise as a lead compound for designing new antimicrobial agents or other therapeutic drugs targeting specific diseases.

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds, highlighting their biological activities:

  • Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for antimicrobial activity. The results indicated that certain derivatives exhibited significant activity comparable to established antibiotics .
  • Molecular Docking Studies : Research involving molecular docking has revealed insights into how these compounds interact with biological targets at the molecular level, providing a basis for further drug design .

Material Science Applications

In addition to pharmacological uses, compounds like 1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethan-1-one are being explored for applications in material science due to their unique chemical properties which may contribute to the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among pyrazoline derivatives include substituents on the phenyl ring, heterocyclic components, and side-chain modifications. Below is a comparative analysis of the target compound and its analogues:

Compound Name Substituent (Position 5) Heterocycle (Position 3) Side Chain (Position 1) Key Features/Activities Reference
1-[5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethan-1-one 4-Hydroxyphenyl Thiophen-2-yl 2-(piperidin-1-yl)ethan-1-one Increased polarity due to -OH; potential solubility challenges [1]
1-{5-[4-(Hexyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethanone 4-Hexyloxyphenyl Phenyl Acetyl Enhanced lipophilicity; possible prolonged half-life [6]
1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one 4-Isopropylphenyl 4-Chlorophenyl Propan-1-one Antitumor, antimicrobial activities [7]
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one 4-Chlorophenyl 4-Fluorophenyl Piperidine-4-one Dual halogen substitution; potential enhanced binding affinity [9]
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole 4-Methoxyphenyl Phenyl 6-Methyl-1,3-benzothiazole Antitumor activity via benzothiazole integration [4]

Key Observations :

  • Methoxy vs. Hydroxy Groups : The target compound’s 4-methoxyphenyl group offers greater metabolic stability compared to the hydroxy analogue (), which may undergo faster Phase II conjugation .
  • Thiophene vs.
  • Side-Chain Modifications : Piperidine-based side chains (target compound, ) may improve blood-brain barrier penetration compared to acetyl or benzothiazole groups () .
Pharmacological Profiles
  • Antitumor Activity : Pyrazolines with methoxyphenyl groups (e.g., ) exhibit antitumor effects, likely via intercalation or topoisomerase inhibition .
  • Antimicrobial Potential: Chlorophenyl-substituted analogues () show broad-spectrum antimicrobial activity, suggesting the target compound’s thiophene moiety could similarly disrupt microbial membranes .
Physical and Crystallographic Properties

Crystallographic data for analogues highlights conformational trends:

  • Dihedral Angles : The thiophene ring in the target compound likely adopts a dihedral angle of ~5–10° relative to the pyrazoline ring, as seen in ’s hydroxy analogue .
  • Packing Efficiency : Methoxy-substituted pyrazolines (e.g., ) form denser crystal lattices than bulkier derivatives (e.g., hexyloxy in ), impacting solubility .
  • Hydrogen Bonding : Piperidine side chains (target compound) may participate in intermolecular C–H···O interactions, stabilizing the crystal structure similarly to .

Biological Activity

The compound 1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, a thiophene moiety, and a piperidine group, contributing to its diverse pharmacological properties. The structural formula can be represented as follows:

C18H22N2O1S\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_1\text{S}

Anticancer Activity

Research indicates that the pyrazole scaffold is associated with various anticancer properties. Studies have shown that compounds bearing similar structures can inhibit cell proliferation in several cancer cell lines, including lung (A549), colon (HT-29), and others. The mechanism often involves the induction of apoptosis and inhibition of tubulin polymerization, leading to cell cycle arrest .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AA5495.0Apoptosis induction
Compound BHT-297.5Tubulin inhibition
Compound CHepG24.3Cell cycle arrest

Anti-inflammatory Properties

Compounds with pyrazole structures have also demonstrated significant anti-inflammatory activity. For instance, derivatives similar to the compound have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6. This suggests a potential for treating inflammatory diseases .

Antimicrobial Activity

The presence of the thiophene ring enhances the antimicrobial properties of the compound. Studies have reported that thiophene derivatives exhibit activity against various bacterial strains and fungi, indicating a broad spectrum of antimicrobial efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Calcium Channel Blocking : Similar compounds have been noted for their ability to block calcium channels, which can lead to vasodilation and reduced cardiac workload.
  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer progression and inflammation, such as phosphodiesterases or COX enzymes.
  • Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a crucial mechanism for anticancer agents.

Study 1: Anticancer Efficacy

In a study published in Nature, researchers evaluated the anticancer effects of pyrazole derivatives on various human cancer cell lines. The results indicated that compounds with similar structural features to the target compound significantly inhibited cell growth through apoptosis induction .

Study 2: Anti-inflammatory Activity

A recent investigation assessed the anti-inflammatory effects of substituted pyrazoles, demonstrating that these compounds could effectively reduce inflammation markers in vitro, suggesting potential therapeutic applications for chronic inflammatory conditions .

Q & A

Q. Table 1: Synthesis Optimization Parameters from Literature

ParameterOptimal RangeImpact on YieldReference
Solvent (polarity)Ethanol/DMF70–85%
Temperature80–100°C (reflux)+15–20% yield
Reaction Time6–12 hoursAvoids overoxidation

Basic Question: How is the molecular structure of this compound validated experimentally?

Methodological Answer:
Combined spectroscopic and crystallographic techniques are critical:

  • X-ray Diffraction (XRD) : Resolves dihedral angles between the pyrazole, thiophene, and methoxyphenyl groups. SHELXL software () refines hydrogen bonding networks and torsional strain .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy proton at δ 3.8–4.0 ppm; thiophene protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular formula (e.g., [M+H]+^+ = 409.18 g/mol) .

Q. Table 2: Key Structural Metrics from XRD Analysis

Bond/ParameterExperimental ValueComputational (DFT)Deviation
C5–N1 (pyrazole)1.34 Å1.32 Å0.02 Å
Dihedral angle (thiophene-pyrazole)12.3°14.1°1.8°
Hydrogen bond (O–H···N)2.89 Å

Advanced Question: How can researchers resolve contradictions between computational predictions and experimental biological activity data?

Methodological Answer:
Discrepancies often arise from:

  • Solvent effects in docking studies : MD simulations in explicit solvent (e.g., water, DMSO) better approximate cellular environments than vacuum-based models .
  • Metabolite interference : LC-MS/MS profiling identifies active metabolites that may enhance or inhibit observed activity .
  • Assay conditions : Adjust pH (6.5–7.4) and temperature (37°C) to mimic physiological settings. For example, thiophene oxidation under acidic conditions may reduce potency .

Advanced Question: What computational strategies are recommended for studying this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., cyclooxygenase-2). Validate with mutagenesis data .
  • QM/MM Simulations : Hybrid quantum mechanics/molecular mechanics models assess electronic interactions (e.g., charge transfer between thiophene and piperidine groups) .
  • ADMET Prediction : SwissADME or pkCSM tools evaluate bioavailability, emphasizing logP (target: 2.5–3.5) and aqueous solubility (>50 µM) .

Basic Question: What analytical techniques ensure purity and stability during storage?

Methodological Answer:

  • HPLC-PDA : Monitor degradation products (e.g., methoxy group hydrolysis) with C18 columns and gradient elution (acetonitrile/water) .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C for crystalline forms) .
  • Storage Conditions : Argon-atmosphere vials at –20°C prevent oxidation of the dihydropyrazole ring .

Advanced Question: How does pH influence the compound’s stability and reactivity?

Methodological Answer:

  • Acidic conditions (pH < 4) : Protonation of the piperidine nitrogen increases solubility but accelerates thiophene ring oxidation .
  • Basic conditions (pH > 9) : Methoxyphenyl ether cleavage occurs, forming quinone derivatives. Stabilize with buffered solutions (pH 7.4 ± 0.2) .

Q. Table 3: Stability Under Varying pH Conditions

pHHalf-Life (25°C)Major Degradation Pathway
2.012 hoursThiophene oxidation
7.430 daysMinimal degradation
9.548 hoursEther cleavage

Advanced Question: What in vitro assays are suitable for evaluating its anticancer potential?

Methodological Answer:

  • MTT/PrestoBlue Assays : Use human cancer cell lines (e.g., MCF-7, A549) with IC50_{50} determination over 48–72 hours. Note: Piperidine groups may induce nonspecific cytotoxicity at >50 µM .
  • Apoptosis Markers : Western blotting for caspase-3/9 activation validates mechanism .
  • Synergy Studies : Combine with cisplatin or paclitaxel; Chou-Talalay method quantifies combination indices .

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